![molecular formula C13H10N4O3S B2594324 6-(スルファニルアセチル)-1-フェニル-2H-ピラゾロ[3,4-d]ピリミジン-4-オン CAS No. 850911-54-5](/img/structure/B2594324.png)

6-(スルファニルアセチル)-1-フェニル-2H-ピラゾロ[3,4-d]ピリミジン-4-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

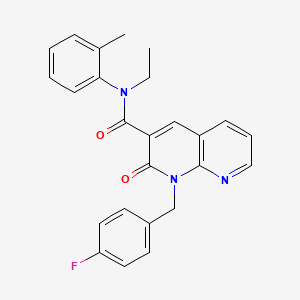

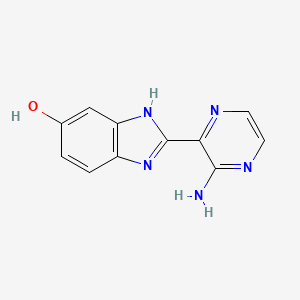

The compound “2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid” is a heterocyclic compound that incorporates the pyrazolo[3,4-d]pyrimidin-4-one moiety . It has been used as a key intermediate for the synthesis of polyfunctionally substituted heterocycles . These heterocycles include pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene .

Synthesis Analysis

The compound has been synthesized using 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as the key intermediate . This intermediate was used to synthesize a series of polyfunctionally substituted heterocycles . The synthetic strategies adopted for the synthesis of the intermediates and target compounds are depicted in the referenced paper .Molecular Structure Analysis

The molecular structure of the compound includes a pyrazolo[3,4-d]pyrimidin-4-one moiety . This moiety is a nitrogen-based hetero-aromatic ring structure . The compound also includes a phenyl group and a sulfanyl acetic acid group .Chemical Reactions Analysis

The compound has been involved in reactions to synthesize polyfunctionally substituted heterocycles . These reactions involve the use of the compound as a key intermediate .科学的研究の応用

- ピラゾロ[3,4-b]ピリジンは、潜在的な抗がん剤として有望視されています。 研究者らは、癌細胞の増殖と転移に対する阻害効果を調査してきました 。さらなる研究は、特定の癌の種類と作用機序に焦点を当てることができます。

- 構造中のスルファニル基は、潜在的な抗炎症特性を示唆しています。 NF-κBまたはCOX-2などの炎症性経路に対するその影響を調査することは、価値がある可能性があります .

- 研究者は、関連する5-アミノピラゾールからカルボキサミド誘導体を合成し、真菌株に対して評価してきました 。我々の化合物の抗真菌の可能性を探求することは、価値があるかもしれません。

- ピラゾロ[3,4-b]ピリジンは、コハク酸脱水素酵素などの酵素を阻害する可能性があります。 様々な酵素に対する結合親和性と特異性を調査することは、創薬につながる可能性があります .

- プリン塩基(アデニンとグアニン)との構造的類似性から、我々の化合物はキナーゼ阻害剤として作用する可能性があります。 疾患に関与する特定のキナーゼ(例えば、癌または神経変性疾患に関連するキナーゼ)に対するスクリーニングが不可欠です .

抗がん剤

抗炎症活性

抗真菌化合物

酵素阻害

キナーゼ阻害剤

抗ウイルス特性

作用機序

While the specific mechanism of action of this compound is not mentioned in the retrieved papers, compounds with similar structures have shown various biological and pharmacological activities . For instance, pyrazolopyrimidinones, being purine analogs, have shown antibacterial, antiproliferative, CNS modulating, antiviral, antifungal, anticancer, and anti-inflammatory activities .

将来の方向性

特性

IUPAC Name |

2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3S/c18-10(19)7-21-13-15-11-9(12(20)16-13)6-14-17(11)8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19)(H,15,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZMJCQSDUEKAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide](/img/structure/B2594242.png)

![1,3-Diethyl 2-{[(2-fluorophenyl)amino]methylidene}propanedioate](/img/structure/B2594243.png)

![ethyl (3R,4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine-3-carboxylate](/img/structure/B2594248.png)

![5-Methoxyspiro[2.3]hexan-1-amine hydrochloride](/img/structure/B2594252.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2594254.png)

![2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2594261.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2594263.png)

![(5Z)-5-[(4-heptylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2594264.png)